Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106622-20-2 | |
| Record name | tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bromobutane derivative. One common method involves the use of tert-butyl carbamate and 4-bromobutan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding butylamine derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of N-substituted carbamates.
Reduction: Formation of butylamine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate with analogous carbamates, focusing on structural variations, physical properties, and reactivity.
Structural Variations and Functional Group Effects
Physical Properties
Notes:
- Brominated analogs generally exhibit higher molecular weights and densities compared to non-halogenated derivatives (e.g., hydroxylated cyclopentyl carbamates) .
- Chlorinated derivatives (e.g., ) display lower reactivity in substitution reactions compared to brominated counterparts due to weaker C-Cl bond polarization .
Biological Activity
Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through a coupling reaction involving tert-butyl carbamate and 4-bromobutan-2-amine. The structural formula is represented as follows:
This compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity.
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential as an inhibitor of specific enzymes. For example, studies on similar carbamate derivatives have shown effective inhibition against proteases involved in viral replication, such as the SARS-CoV 3CL protease . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.
Case Study: Antiviral Activity
A study investigating peptidomimetic compounds demonstrated that structural modifications significantly influenced inhibitory activities against viral proteases. The introduction of specific moieties enhanced potency, suggesting that similar modifications in this compound could yield promising antiviral agents .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 25c | 0.46 | SARS-CoV 3CL |
| 25a | 5.9 | SARS-CoV 3CL |
This table illustrates the inhibitory potency of related compounds, indicating that further research into this compound may reveal similar or enhanced activities.
Cellular Assays
In vitro assays have been utilized to evaluate the cytotoxicity and selectivity of carbamate derivatives on cancer cell lines. While specific studies on this compound are scarce, related compounds have shown selective cytotoxicity towards cancer cells with minimal effects on normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
Q & A
Basic: What are key considerations in optimizing the synthesis of Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the bromo or carbamate groups. Maintain temperatures between 0–25°C to control exothermic reactions and reduce side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted starting materials or bromination byproducts. Recrystallization in non-polar solvents (e.g., hexane) can further enhance purity .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) and confirm final structure using and NMR, focusing on characteristic signals (e.g., tert-butyl group at ~1.4 ppm and bromine coupling patterns) .
Advanced: How can stereochemical integrity at the (2S)-position be maintained during synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantioselective reagents (e.g., chiral bases or phase-transfer catalysts) during the carbamate formation step to preserve the (S)-configuration .
- Protecting Groups : Introduce temporary protecting groups (e.g., Boc or Fmoc) to shield reactive sites and prevent racemization under basic or acidic conditions .
- Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography. Compare optical rotation values with literature data for validation .
Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Refinement Software : Use SHELXL (part of the SHELX suite) for high-precision refinement of crystal structures. Input data from single-crystal X-ray diffraction to resolve bond angles and torsional strain around the bromobutane chain .
- Visualization : Generate ORTEP diagrams (via ORTEP-3) to visualize thermal ellipsoids and assess positional disorder, particularly near the bromine atom .
- Validation : Cross-check crystallographic data with CIF files generated by SIR97 to ensure consistency in space group assignments and hydrogen bonding networks .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) or bases that may degrade the carbamate group .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as halogenated organic compounds under local regulations .
Advanced: How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?
Methodological Answer:
- Solvent Effects : Re-run NMR in deuterated DMSO to check for solvent-induced shifts. Compare with data in CDCl₃ to identify aggregation or hydrogen bonding artifacts .
- Impurity Analysis : Use NMR (if fluorinated analogs are present) or LC-MS to detect trace impurities (e.g., de-brominated byproducts) that may cause splitting .
- 2D Techniques : Perform COSY or HSQC experiments to resolve overlapping signals, particularly in the aliphatic region (~1.5–4.0 ppm) .
Advanced: What role does this compound play in medicinal chemistry as a building block?
Methodological Answer:
- Intermediate Utility : The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling coupling with amines or thiols to generate bioactive analogs (e.g., kinase inhibitors) .
- Protection Strategy : The tert-butyl carbamate group protects amines during multi-step syntheses, allowing selective deprotection under acidic conditions (e.g., TFA) .
- Case Study : Used in the synthesis of piperidine derivatives for opioid receptor modulators, leveraging its stereochemical control and reactivity .
Advanced: How can stability under varying pH and temperature conditions be systematically studied?
Methodological Answer:
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection) to identify hydrolysis products (e.g., tert-butyl alcohol or bromobutane derivatives) .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .
- Solid-State Stability : Perform DSC/TGA to assess thermal decomposition thresholds and identify polymorphic transitions affecting stability .
Basic: What strategies mitigate common purification challenges (e.g., low yield or contamination)?
Methodological Answer:
- Byproduct Removal : Use scavenger resins (e.g., silica-bound thiourea) to trap residual bromine or metal catalysts post-reaction .
- Optimized Chromatography : Adjust column polarity (e.g., 10–40% ethyl acetate/hexane) to resolve closely eluting impurities. Pre-adsorb the crude product onto silica before loading .
- Crystallization Solvent Screening : Test binary solvent systems (e.g., ethanol/water) to improve crystal habit and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
